molecular formula C15H13FO3 B6374706 5-(4-Ethoxycarbonylphenyl)-2-fluorophenol CAS No. 1261962-45-1

5-(4-Ethoxycarbonylphenyl)-2-fluorophenol

Cat. No.: B6374706
CAS No.: 1261962-45-1
M. Wt: 260.26 g/mol
InChI Key: PRYDHWPDNZOHSZ-UHFFFAOYSA-N
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Description

5-(4-Ethoxycarbonylphenyl)-2-fluorophenol is an organic compound that features a phenyl ring substituted with an ethoxycarbonyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxycarbonylphenyl)-2-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxycarbonylphenylboronic acid and 2-fluorophenol.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 4-ethoxycarbonylphenylboronic acid with 2-fluorophenol. This reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxycarbonylphenyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The ethoxycarbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the ethoxycarbonyl group can yield alcohols.

Scientific Research Applications

5-(4-Ethoxycarbonylphenyl)-2-fluorophenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxycarbonylphenyl)-2-fluorophenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxycarbonylphenylboronic acid: Similar in structure but lacks the fluorine atom.

    2-Fluorophenol: Similar in structure but lacks the ethoxycarbonyl group.

    5-(4-Methoxycarbonylphenyl)-2-fluorophenol: Similar but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

Uniqueness

5-(4-Ethoxycarbonylphenyl)-2-fluorophenol is unique due to the presence of both the ethoxycarbonyl group and the fluorine atom, which can impart specific chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

ethyl 4-(4-fluoro-3-hydroxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-2-19-15(18)11-5-3-10(4-6-11)12-7-8-13(16)14(17)9-12/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYDHWPDNZOHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684467
Record name Ethyl 4'-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-45-1
Record name Ethyl 4'-fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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